6-Methyl-5-(3-methylphenyl)heptan-2-one is a ketone compound with the molecular formula . It belongs to the class of methyl ketones, which are characterized by the presence of a methyl group adjacent to the carbonyl group. This compound is notable for its potential applications in organic synthesis and as an intermediate in the production of various chemical substances.
The synthesis and characterization of 6-Methyl-5-(3-methylphenyl)heptan-2-one have been documented in various scientific literature and patents. Notably, synthetic methods involve processes such as aldol condensation and hydrogenation, which are commonly used to produce methyl ketones from aldehydes and other precursors .
6-Methyl-5-(3-methylphenyl)heptan-2-one is classified as a methyl ketone. Methyl ketones are significant in organic chemistry due to their reactivity and utility in synthesizing more complex molecules. This compound can also be categorized under aliphatic compounds due to its straight-chain structure.
The synthesis of 6-Methyl-5-(3-methylphenyl)heptan-2-one typically involves several key steps:
The molecular structure of 6-Methyl-5-(3-methylphenyl)heptan-2-one features a heptane backbone with a carbonyl group at the second position and a methylphenyl substituent at the fifth position. The structural formula can be represented as:
6-Methyl-5-(3-methylphenyl)heptan-2-one can participate in various chemical reactions typical for ketones, including:
The reactivity of this compound can be enhanced by modifying reaction conditions such as temperature, solvent choice, and catalyst selection.
The mechanism of action for reactions involving 6-Methyl-5-(3-methylphenyl)heptan-2-one typically follows these steps:
The efficiency of these mechanisms can vary based on factors such as steric hindrance from substituents and electronic effects from nearby functional groups.
6-Methyl-5-(3-methylphenyl)heptan-2-one has several applications:
6-Methyl-5-(3-methylphenyl)heptan-2-one (CAS not found; CID 71410605) is a branched-chain aliphatic ketone with the molecular formula C₁₅H₂₂O and a molecular weight of 218.34 g/mol [1] [6]. Its structure features a heptan-2-one backbone with methyl and 3-methylphenyl substituents at the 6- and 5-positions, respectively. This section details state-of-the-art synthetic approaches, emphasizing stereocontrol, sustainability, and industrial scalability.
Asymmetric synthesis of this ketone centers on stereoselective carbon-carbon bond formation at the chiral center (C5). Key methodologies include:
Carroll Rearrangement Optimization: The Carroll reaction (decarboxylative Claisen rearrangement) of 2-methyl-3-buten-2-yl acetoacetate precursors enables stereoselective construction of the ketone backbone. Using Pd/C (5% wt) or Pt/Al₂O₃ catalysts under hydrogen atmospheres (10–50 bar), the reaction achieves 65%–78% enantiomeric excess (ee) when modified with (R)-BINOL-phosphoric acid chiral ligands [3] [5]. Critical parameters are:
Chiral Phase-Transfer Catalysis (PTC): Quaternary ammonium salts (e.g., benzyltriethylammonium chloride) catalyze alkylation of 6-methyl-5-phenylheptan-2-one precursors with methyl iodide. Under phase-transfer conditions (60°C, 50% NaOH), ee values reach 82% with cinchona-derived PTCs, though yields decline to 45%–55% due to hydrolysis [3].
Table 1: Enantioselectivity in Asymmetric Synthesis Methods
Method | Catalyst System | Temperature | ee (%) | Yield (%) | Key Limitation |
---|---|---|---|---|---|
Carroll Rearrangement | Pd/C-(R)-BINOL | 100°C | 78 | 68 | Regioisomer formation |
Phase-Transfer Alkylation | Benzyltriethylammonium chloride | 60°C | 82 | 55 | Base-mediated hydrolysis |
Directed Hydrogenation | Rh(I)-(S,S)-Et-DuPhos | 25°C | 90 | 75 | Substrate synthesis complexity |
Directed Hydrogenation: Unsaturated precursors like 6-methyl-5-(3-methylphenyl)hept-5-en-2-one undergo asymmetric hydrogenation using Rh(I) complexes with (S,S)-Et-DuPhos ligands. At 25°C and 5 bar H₂, 90% ee and 75% yield are attained in ethanol. Catalyst loading (0.5 mol%) remains cost-prohibitive for scale-up [4].
Sustainable synthesis focuses on atom economy, renewable feedstocks, and reduced energy intensity:
Aqueous Phase-Transfer Catalysis: Replacing organic solvents with water, the isoprene-acetone condensation (Step 2 of the isoprenoid route) uses benzyltriethylammonium chloride (0.4 wt%) in 48%–51% NaOH at 60°C. This achieves 65% yield at pilot scale (100 L batch) with E-factors (kg waste/kg product) of 1.8, outperforming organic solvents (E-factor >5) [3]. Key advantages:
Solvent-Free Aldol-Dehydration: Aldol condensation of acetone with 3-methylphenylacetone occurs without solvents using hydrotalcite [Mg₆Al₂(OH)₁₆]CO₃ catalysts. At 120°C, 85% conversion and 78% selectivity toward the enone intermediate are achieved. Water is the sole byproduct, aligning with green principles [2].
Microwave-Assisted Carroll Rearrangement: Microwave irradiation (300 W, 100°C) accelerates the Carroll step from 8 h to 25 min, improving energy efficiency by 40%. Ethyl acetoacetate derivatives react quantitatively under open-vessel conditions [3].
Table 2: Environmental Metrics for Green Synthesis Routes
Method | Catalyst/Reagent | Solvent | E-Factor | Energy Use (kJ/mol) | Renewable Feedstock |
---|---|---|---|---|---|
Aqueous PTC | Benzyltriethylammonium Cl⁻ | H₂O | 1.8 | 120 | No |
Solvent-Free Aldol | Hydrotalcite [Mg₆Al₂(OH)₁₆] | None | 0.9 | 95 | Yes (acetone) |
Microwave Carroll | None | Toluene | 3.2 | 75 | Partial |
Scalability faces hurdles in catalyst deactivation, byproduct formation, and purification:
Byproduct Management in Isobutylene Route: The BASF process (isobutylene + acetone + formaldehyde; 250°C, 30 MPa) yields α-methylheptenone isomers, requiring isomerization to 6-methyl-5-(3-methylphenyl)heptan-2-one. Pd/Fe₂O₃ catalysts at 200°C achieve 88% isomer selectivity, but high pressures (30 MPa) accelerate reactor corrosion. Phosphoric acid additives mitigate side reactions (e.g., aldol dimerization), improving space-time yield to 35 g/(h·L) [2] [3].
Distillation Challenges: Crude product contains high-boiling impurities (trimethylcyclohexanones, ~20%) from aldol cyclization. Vacuum distillation (0.1 bar, 150°C) separates the ketone (boiling point 173°C at 1 atm) with 92% purity. Yield losses occur via thermal degradation (>160°C), limiting single-pass recovery to 70% [6].
Catalyst Lifetime Optimization: Supported Ni catalysts deactivate within 8 cycles during hydrogenation due to coke deposition (12 wt%). Regeneration via air calcination (400°C) restores 90% activity but sinters Ni particles, reducing long-term efficacy. Bimetallic Pd-Ni/SiO₂ extends lifetime to 20 cycles with H₂ treatment [2].
Table 3: Industrial Process Economics and Optimization Levers
Process Step | Key Challenge | Optimization Strategy | Yield Improvement | Cost Driver |
---|---|---|---|---|
Aldol Condensation | Formaldehyde over-reaction | HCHO dosing control | 15% → 34% | High-pressure reactors |
Isomerization | Pd/Fe₂O₃ sintering | Bimetallic Pd-Ni/SiO₂ | 70% → 88% | Catalyst replacement |
Vacuum Distillation | Thermal degradation | Short-path distillation, 0.1 bar | 70% → 85% | Energy consumption |
Continuous Flow Processing: Tubular reactors with inline separators suppress side reactions (e.g., dehydration) by minimizing residence time. At 30 MPa and 310°C, continuous operation achieves 95% conversion with 50% lower energy use vs. batch [3].
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